molecular formula C24H34N2O2 B5001019 [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone

Cat. No.: B5001019
M. Wt: 382.5 g/mol
InChI Key: SRKXBERBFXQYJA-NQIIRXRSSA-N
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Description

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure combined with a phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone typically involves multiple steps, including the formation of the bicyclic core and the attachment of the phenyl group. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Attachment of the Phenyl Group: This can be achieved through nucleophilic substitution or coupling reactions, using reagents such as phenyl halides and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S)-6-azabicyclo[321]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone is unique due to its specific bicyclic structure and phenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[3-(1-cyclopentylpiperidin-4-yl)oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c27-24(26-17-18-5-3-9-21(26)15-18)19-6-4-10-23(16-19)28-22-11-13-25(14-12-22)20-7-1-2-8-20/h4,6,10,16,18,20-22H,1-3,5,7-9,11-15,17H2/t18-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXBERBFXQYJA-NQIIRXRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CC5CCCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4C[C@@H]5CCC[C@H]4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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